Alline Exhibits Distinct, Moderate Acetylcholinesterase (AChE) Inhibition Compared to Potent Clinical Inhibitors
In a direct enzymatic assay, Alline inhibits rat acetylcholinesterase with an IC50 of 15.7 μM [1]. This places it in a distinct activity window compared to other reference alkaloids. For example, the clinically used alkaloid galantamine is approximately 12-fold more potent in a comparable assay (IC50 of 1.3 μM) [2]. In contrast, Alline is roughly 5-fold more potent than the structurally related indole alkaloid bufotenine, which shows an IC50 of 78 μM against human plasma AChE [3]. This data establishes Alline as a moderately potent inhibitor, useful for research applications requiring a specific level of target engagement distinct from both high-potency and low-potency comparators.
| Evidence Dimension | Acetylcholinesterase (AChE) Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 1.57E+4 nM (15.7 μM) |
| Comparator Or Baseline | Galantamine (IC50 = 1.3 μM); Bufotenine (IC50 = 78 μM) |
| Quantified Difference | Alline is ~12-fold less potent than galantamine; Alline is ~5-fold more potent than bufotenine. |
| Conditions | Rat AChE, pH 7.4, 37°C, Ellman's colorimetric method [1]; Human AChE for galantamine [2]; Human plasma AChE for bufotenine [3]. |
Why This Matters
This defines a specific, moderate activity profile for Alline, enabling researchers to select it for mechanistic studies where neither a very potent (galantamine) nor a very weak (bufotenine) AChE inhibitor is appropriate.
- [1] BindingDB. (n.d.). Affinity Data for Monomer ID 10443 (Alline) against Acetylcholinesterase (Rat). IC50: 1.57E+4 nM. View Source
- [2] PMC10463010. (2023). IC50 inhibition data of acetylcholinesterase (AChE) activity with acefylline based hybrids and reference AChE inhibitor galantamine. Table 4. View Source
- [3] ScienceDirect. (n.d.). Bufotenin: Inhibits human plasma acetylcholinesterase with an I50 value of 7.8 × 10^−5 M. View Source
